N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1535430-29-5
VCID: VC3016993
InChI: InChI=1S/C10H7ClN4O3/c11-8-2-1-7(5-9(8)15(17)18)13-10(16)14-4-3-12-6-14/h1-6H,(H,13,16)
SMILES: C1=CC(=C(C=C1NC(=O)N2C=CN=C2)[N+](=O)[O-])Cl
Molecular Formula: C10H7ClN4O3
Molecular Weight: 266.64 g/mol

N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide

CAS No.: 1535430-29-5

Cat. No.: VC3016993

Molecular Formula: C10H7ClN4O3

Molecular Weight: 266.64 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide - 1535430-29-5

Specification

CAS No. 1535430-29-5
Molecular Formula C10H7ClN4O3
Molecular Weight 266.64 g/mol
IUPAC Name N-(4-chloro-3-nitrophenyl)imidazole-1-carboxamide
Standard InChI InChI=1S/C10H7ClN4O3/c11-8-2-1-7(5-9(8)15(17)18)13-10(16)14-4-3-12-6-14/h1-6H,(H,13,16)
Standard InChI Key IWZNJTIMHHDDCU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NC(=O)N2C=CN=C2)[N+](=O)[O-])Cl
Canonical SMILES C1=CC(=C(C=C1NC(=O)N2C=CN=C2)[N+](=O)[O-])Cl

Introduction

Chemical Identification and Properties

N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide is precisely identified through various chemical identifiers and properties that enable researchers to accurately work with this compound. The compound is characterized by the following fundamental properties:

ParameterValue
CAS Number1535430-29-5
Molecular FormulaC₁₀H₇ClN₄O₃
Molecular Weight266.64 g/mol
IUPAC NameN-(4-chloro-3-nitrophenyl)imidazole-1-carboxamide
Standard InChIInChI=1S/C10H7ClN4O3/c11-8-2-1-7(5-9(8)15(17)18)13-10(16)14-4-3-12-6-14/h1-6H,(H,13,16)
Standard InChIKeyIWZNJTIMHHDDCU-UHFFFAOYSA-N
PubChem Compound ID81257520

The chemical structure of N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide features a 4-chloro-3-nitrophenyl group attached to a carboxamide linkage, which is further connected to the nitrogen atom of an imidazole ring . This distinctive structural arrangement contributes to the compound's chemical behavior and potential biological activity.

Structural Characteristics and Properties

The structural characteristics of N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide are essential to understanding its chemical reactivity and potential applications. The compound features several key structural elements:

Functional Groups

The molecule contains multiple functional groups that contribute to its chemical behavior:

  • A chloro substituent at the 4-position of the phenyl ring

  • A nitro group at the 3-position of the phenyl ring

  • A carboxamide linkage connecting the phenyl ring to the imidazole moiety

  • An imidazole heterocycle with a nitrogen atom serving as the connection point to the carboxamide

Physicochemical Properties

Based on computed properties, N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide demonstrates the following physicochemical characteristics:

PropertyValueDescription
XLogP3-AA1.7Indicates moderate lipophilicity
Hydrogen Bond Donor Count1Limited hydrogen bond donation capability
Hydrogen Bond Acceptor Count4Moderate hydrogen bond accepting capacity
Rotatable Bond Count1Suggests limited conformational flexibility
Topological Polar Surface Area92.7 ŲModerate polar surface area affecting membrane permeability
Complexity336Relatively complex structure

These properties suggest that the compound possesses a balance between lipophilicity and hydrophilicity, which could influence its solubility profile and potential biological interactions .

Analytical Characterization

The identification and characterization of N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide can be accomplished using various analytical techniques. While specific spectroscopic data for this compound is limited in the search results, the following techniques are typically employed for similar compounds:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Infrared (IR) spectroscopy for functional group identification

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • UV-Visible spectroscopy for electronic transitions and chromophore analysis

For related imidazole carboxamides, NMR spectroscopy has been valuable in characterizing structural features, with characteristic signals for the imidazole protons and the carboxamide NH group .

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and separation of imidazole derivatives. These techniques, coupled with spectroscopic methods, provide comprehensive characterization of such compounds.

Research Context and Future Directions

The research interest in compounds like N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide stems from the broad applications of imidazole derivatives in medicinal chemistry and materials science.

Current Research Landscape

Recent studies on imidazole derivatives have focused on their potential as:

  • Antimicrobial agents, with particular emphasis on drug-resistant pathogens

  • Antifungal compounds, especially against Candida species

  • Anticancer agents targeting specific cellular pathways

  • Anti-inflammatory compounds with improved safety profiles

Future Research Opportunities

Several directions for future research on N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide may include:

  • Structure-activity relationship studies through systematic modification of the molecule

  • Investigation of potential biological targets and mechanisms of action

  • Development of improved synthetic routes for more efficient preparation

  • Exploration of the compound's physical properties for material science applications

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